molecular formula C13H9N3O4S B2503866 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-methyl-1,2-oxazole-5-carboxamide CAS No. 946205-15-8

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-methyl-1,2-oxazole-5-carboxamide

Cat. No.: B2503866
CAS No.: 946205-15-8
M. Wt: 303.29
InChI Key: TZKOOPDVOLWMNV-UHFFFAOYSA-N
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Description

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-methyl-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring a benzothiazole core fused with a dioxolo moiety and linked to a 3-methyl-1,2-oxazole carboxamide group.

Properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O4S/c1-6-2-10(20-16-6)12(17)15-13-14-7-3-8-9(19-5-18-8)4-11(7)21-13/h2-4H,5H2,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKOOPDVOLWMNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-methyl-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions One common approach is the condensation of a benzothiazole derivative with a dioxole compound, followed by cyclization to form the fused ring system The oxazole ring can be introduced through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-methyl-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or the oxazole ring to a more saturated heterocycle.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution, and nucleophiles (e.g., amines, thiols) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or saturated heterocycles.

Scientific Research Applications

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-methyl-1,2-oxazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-methyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s key structural features and functional groups are compared below with analogous molecules from patent literature, synthetic procedures, and chemical registries.

Table 1: Structural and Functional Comparison

Compound Name / CAS Core Structure Key Substituents Molecular Weight Potential Applications References
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-methyl-1,2-oxazole-5-carboxamide Benzothiazole + dioxolo + oxazole 3-methyl-1,2-oxazole carboxamide Not reported Agrochemicals, enzyme inhibition
6'-Methyl-7'-(3-sulphonatopropyl)spiro[cyclohexane-1,2'-[1,3]dioxolo[4,5-f]benzothiazolium] (CAS 68239-11-2) Spirocyclic benzothiazolium + dioxolo Sulphonatopropyl group, spirocyclic framework Not reported Dyes, sensors, ionic applications
2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]isoindol-7-one derivatives Isoindolone + dioxolo Difluoro, pesticidal side chains (e.g., halides) Variable Pesticides, insecticidal activity
4-[Benzyl(propan-2-yl)sulfamoyl]-N-(5-methyl-1,2-oxazol-3-yl)benzamide (CAS 868676-97-5) Benzamide + oxazole Sulfamoyl, benzyl-isopropyl group Not reported Antimicrobial, kinase inhibitors

Key Observations:

Core Heterocycles :

  • The target compound’s benzothiazole-dioxolo-oxazole hybrid is distinct from spirocyclic benzothiazolium (CAS 68239-11-2) and isoindolone-dioxolo pesticidal derivatives (). The benzothiazole moiety may enhance π-π stacking interactions in biological systems, while the dioxolo group improves solubility .
  • In contrast, sulfonamide-linked oxazoles (e.g., CAS 868676-97-5) prioritize sulfamoyl groups for hydrogen bonding, likely targeting enzymes like carbonic anhydrase .

Difluoro substituents in isoindolone derivatives () improve pesticidal potency by modulating electron density and metabolic stability .

Carboxamide-linked oxazoles (e.g., CAS 868676-97-5) are frequently explored in medicinal chemistry, implying that the target compound could be repurposed for drug discovery .

Biological Activity

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-methyl-1,2-oxazole-5-carboxamide is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a dioxole moiety fused with a benzothiazole and an oxazole derivative. Its molecular formula is C15H15N3O5SC_{15}H_{15}N_{3}O_{5}S, with a molecular weight of 383.4 g/mol. The presence of multiple functional groups contributes to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxazole ring and the introduction of the dioxole and benzothiazole moieties. Specific synthetic routes may vary based on the desired substituents and overall yield.

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of oxazole and benzothiazole have shown effective inhibition against various bacterial strains. In particular:

  • Antibacterial Activity : Compounds related to this compound have demonstrated notable activity against Staphylococcus aureus and Escherichia coli. For example, a related compound exhibited an inhibition zone of 20 mm against E. coli when tested using the disk diffusion method .
CompoundInhibition Zone (mm)Reference
1520
1618
Amoxicillin30

Antifungal Activity

In addition to antibacterial properties, compounds with similar structures have been evaluated for antifungal activity. For example, some derivatives showed effective inhibition against Candida albicans at concentrations as low as 1.6 µg/ml .

CompoundMIC (µg/ml)Target Organism
111.6Candida albicans
120.8Candida tropicalis
5-Fluorocytosine3.2Candida neoformans

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. A study involving zebrafish embryos indicated that certain derivatives had low toxicity levels (e.g., an acute toxicity value of 20.58 mg/L) . This suggests potential for therapeutic applications while minimizing adverse effects.

Case Studies

Several studies have focused on the biological activity of oxazole derivatives:

  • Antibacterial Efficacy : A series of substituted oxazoles were synthesized and tested against various bacterial strains using ampicillin as a reference drug. Results indicated that some derivatives had comparable or superior activity relative to standard antibiotics .
  • Fungal Inhibition : Another study highlighted the effectiveness of oxazole-based compounds against fungal pathogens like Aspergillus niger. The structure-activity relationship (SAR) analysis revealed that specific substitutions enhanced antifungal potency .

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